1-[3-(4-FLUOROBENZOYL)-1,2-BIS(PROPANE-1-SULFONYL)INDOLIZIN-6-YL]ETHAN-1-ONE
Description
1-[3-(4-Fluorobenzoyl)-1,2-bis(propane-1-sulfonyl)indolizin-6-yl]ethan-1-one is a complex organic compound that features a unique structure combining fluorobenzoyl, propane sulfonyl, and indolizinyl groups
Properties
IUPAC Name |
1-[3-(4-fluorobenzoyl)-1,2-bis(propylsulfonyl)indolizin-6-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FNO6S2/c1-4-12-32(28,29)22-19-11-8-17(15(3)26)14-25(19)20(23(22)33(30,31)13-5-2)21(27)16-6-9-18(24)10-7-16/h6-11,14H,4-5,12-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDVMXJNZDYTAIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)C1=C2C=CC(=CN2C(=C1S(=O)(=O)CCC)C(=O)C3=CC=C(C=C3)F)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FNO6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[3-(4-fluorobenzoyl)-1,2-bis(propane-1-sulfonyl)indolizin-6-yl]ethan-1-one involves multiple steps, starting from readily available precursors. The synthetic route typically includes:
Formation of the Indolizine Core: The indolizine core can be synthesized through a cyclization reaction involving a pyridine derivative and an appropriate alkyne.
Introduction of the Fluorobenzoyl Group: The fluorobenzoyl group is introduced via a Friedel-Crafts acylation reaction using 4-fluorobenzoyl chloride and a Lewis acid catalyst.
Sulfonylation: The propane sulfonyl groups are added through a sulfonylation reaction using propane sulfonyl chloride in the presence of a base.
Industrial production methods would involve optimizing these reactions for large-scale synthesis, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
1-[3-(4-Fluorobenzoyl)-1,2-bis(propane-1-sulfonyl)indolizin-6-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and bases like sodium hydroxide. Major products formed from these reactions include sulfone derivatives, alcohols, and substituted indolizines.
Scientific Research Applications
1-[3-(4-Fluorobenzoyl)-1,2-bis(propane-1-sulfonyl)indolizin-6-yl]ethan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: It is explored for use in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Biological Studies: The compound is used in biological studies to investigate its effects on cellular processes and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 1-[3-(4-fluorobenzoyl)-1,2-bis(propane-1-sulfonyl)indolizin-6-yl]ethan-1-one involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, inhibiting their activity and affecting various cellular pathways. The fluorobenzoyl group is particularly important for its binding affinity, while the sulfonyl groups enhance its solubility and stability.
Comparison with Similar Compounds
1-[3-(4-Fluorobenzoyl)-1,2-bis(propane-1-sulfonyl)indolizin-6-yl]ethan-1-one can be compared with similar compounds such as:
1-[3-(4-Chlorobenzoyl)-1,2-bis(propane-1-sulfonyl)indolizin-6-yl]ethan-1-one: This compound has a chlorobenzoyl group instead of a fluorobenzoyl group, which affects its reactivity and binding properties.
1-[3-(4-Methylbenzoyl)-1,2-bis(propane-1-sulfonyl)indolizin-6-yl]ethan-1-one: The presence of a methyl group instead of a fluorine atom alters the compound’s electronic properties and its interactions with biological targets.
The uniqueness of 1-[3-(4-fluorobenzoyl)-1,2-bis(propane-1-sulfonyl)indolizin-6-yl]ethan-1-one lies in its combination of fluorobenzoyl and sulfonyl groups, which confer distinct chemical and biological properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
